
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Overview
Description
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the empirical formula C7H10N2O2 . Pyrazoles, which include this compound, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The SMILES string representation of this compound is O=C(O)C©CN1N=CC=C1 .Scientific Research Applications
Synthesis of Pyrazole Derivatives
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is utilized in the synthesis of pyrazole derivatives, which are significant in the development of glutamate-like compounds. A study by Flores et al. (2014) describes the efficient heterocyclization of certain precursors into isoxazole and pyrazole derivatives, showcasing a novel approach to generating these compounds from renewable levulinic acid with high yields (70–95%). This process not only highlights the compound's synthetic versatility but also its potential in generating glutamate analogs with trihalomethylated features, emphasizing its significance in scientific research applications related to synthetic organic chemistry and drug design (Flores et al., 2014).
Corrosion Inhibition
Another application lies in the field of materials science, particularly in corrosion inhibition. Missoum et al. (2013) synthesized bipyrazolic derivatives, including compounds structurally related to this compound, demonstrating their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. These compounds achieved more than 95% protection at certain concentrations, highlighting the potential of pyrazole-based compounds in protecting metals from corrosion, which is crucial for extending the lifespan of materials in industrial applications (Missoum et al., 2013).
Crystallographic Studies
In the realm of crystallography, compounds closely related to this compound have been synthesized and analyzed to understand their molecular structure better. Kumarasinghe et al. (2009) reported on the crystal structures of such compounds, providing insights into the intermolecular interactions and conformational preferences of pyrazole derivatives. This knowledge is vital for the design of materials and pharmaceuticals, as it allows for the prediction of compound behavior based on its structural characteristics (Kumarasinghe et al., 2009).
Coordination Chemistry
Moreover, pyrazole derivatives, including those related to this compound, play a crucial role in coordination chemistry. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and explored their chelation and coordination properties with metal ions. These studies are fundamental in developing new metal-organic frameworks (MOFs), catalysts, and other materials with specific functionalities, demonstrating the broad applicability of pyrazole-based compounds in chemistry and materials science (Radi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth or function of the disease-causing organisms .
Biochemical Pathways
Related compounds have been found to impact pathways involved in leishmaniasis and malaria .
Result of Action
Related compounds have been found to exhibit antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with hydrolases and oxidoreductases, modulating their catalytic functions. The nature of these interactions often involves binding to the active sites of these enzymes, thereby affecting their substrate affinity and turnover rates .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, particularly those involving the PI3K/AKT/mTOR pathway . It has been shown to alter gene expression, leading to changes in cellular metabolism and proliferation. Additionally, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects have been observed, including oxidative stress and cellular damage . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolic flux and levels of various metabolites . The compound’s metabolism involves its conversion into several intermediate products, which can further participate in biochemical reactions within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with key biomolecules within these compartments, thereby influencing cellular processes such as metabolism and signal transduction.
Properties
IUPAC Name |
2-methyl-3-(4-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-3-9-10(4-6)5-7(2)8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSYVHUXTCCGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


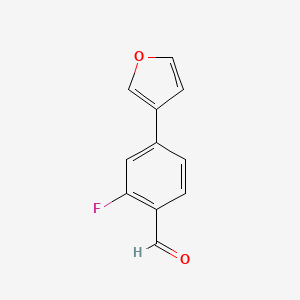
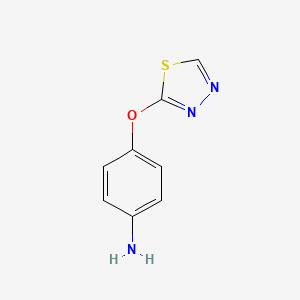


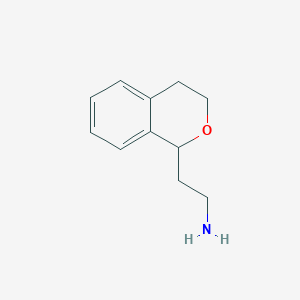
![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)

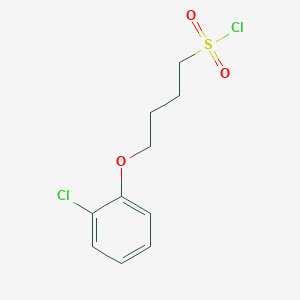
![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)
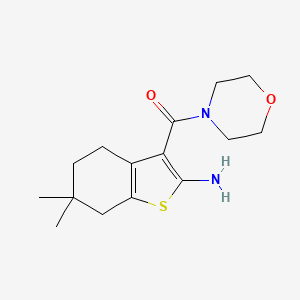
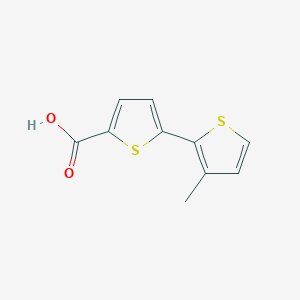
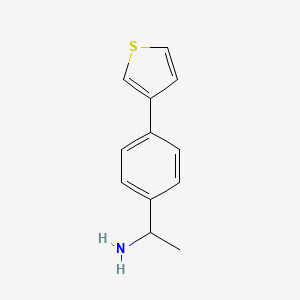
![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)
